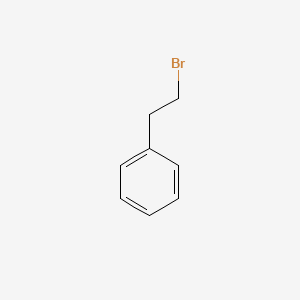

Phenethyl bromide

Descripción

Significance in Organic Chemistry and Synthesis

The significance of (2-Bromoethyl)benzene in organic chemistry stems primarily from its function as a reactive intermediate. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by various nucleophiles. bloomtechz.comsolubilityofthings.com This reactivity is fundamental to its role in forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of synthetic organic chemistry. bloomtechz.comsolubilityofthings.com

Its primary utility lies in its role as a phenethylating agent, allowing for the introduction of the phenethyl group (C6H5CH2CH2-) into other molecules. This moiety is a common structural feature in many biologically active compounds, including pharmaceuticals and fragrances. chemicalbook.com Consequently, (2-Bromoethyl)benzene is a widely used starting material in the synthesis of a diverse array of compounds, from central nervous system medications to flame-retardant polymers. chemicalbook.combloomtechz.com

Role as a Versatile Organic Intermediate and Building Block

(2-Bromoethyl)benzene is recognized as a versatile organic intermediate and building block due to its ability to participate in a wide range of chemical transformations. bloomtechz.comchemicalbook.combloomtechz.com It is a key precursor for producing various β-phenethyl derivatives, which are valuable in the pharmaceutical, fragrance, and fine chemical industries. chemicalbook.com

Its versatility is demonstrated by its involvement in several key reaction types:

Nucleophilic Substitution Reactions: It readily reacts with nucleophiles like amines, alkoxides, and cyanides to form substituted phenylethanes. bloomtechz.combloomtechz.com

Elimination Reactions: In the presence of a strong base, it undergoes elimination to form styrene (B11656), a crucial monomer for polymer production. bloomtechz.com

Organometallic Reactions: It can be converted into its corresponding Grignard reagent, 2-phenylethylmagnesium bromide, which is a powerful nucleophile used to create more complex molecules. bloomtechz.com

This wide spectrum of reactivity makes (2-Bromoethyl)benzene an indispensable tool for chemists, enabling the construction of complex molecular architectures from a relatively simple starting material. chemicalbook.com

Historical Context and Evolution of Research

Historically, the synthesis of (2-Bromoethyl)benzene has been a subject of significant research, particularly concerning the addition of hydrogen bromide (HBr) to styrene. The challenge lies in controlling the regioselectivity of the addition. The reaction can proceed via two different mechanisms: an ionic pathway leading to the Markovnikov addition product, (1-bromoethyl)benzene, or a free-radical pathway resulting in the desired anti-Markovnikov product, (2-Bromoethyl)benzene. acs.org

Early research by Kharasch, Mayo, and Walling highlighted the "peroxide effect," which demonstrated that the presence of peroxides or even atmospheric oxygen could initiate the free-radical mechanism, favoring the formation of (2-Bromoethyl)benzene. acs.org However, achieving high selectivity was notoriously difficult. acs.org Subsequent research has focused on optimizing reaction conditions and developing new promoters, such as α-bromo carbonyl compounds, to enhance the yield and selectivity of the anti-Markovnikov addition, making the synthesis more efficient and scalable for industrial applications. acs.orgkaimosi.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPPDTMATNBGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033876 | |

| Record name | Phenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | Benzene, (2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Bromoethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219 °C | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, benzene; slightly soluble in carbon tetrachloride, Water solubility = 39.05 mg/l at 25 °C | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density = 1.355 | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], Vapor pressure = 0.2445 mm Hg at 25 °C | |

| Record name | (2-Bromoethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

103-63-9, 31620-80-1 | |

| Record name | Phenethyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromoethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromoethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031620801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96O442668X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-67.5 °C | |

| Record name | (2-BROMOETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

The direct synthesis of (2-Bromoethyl)benzene is predominantly achieved through two main routes: the anti-Markovnikov addition of hydrogen bromide to styrene (B11656) and the reaction of phenethyl alcohol with hydrogen bromide.

Anti-Markovnikov Addition of Hydrogen Bromide to Styrene

The addition of hydrogen bromide (HBr) to styrene can proceed via two different mechanisms: electrophilic addition, which follows Markovnikov's rule to yield (1-Bromoethyl)benzene, and a free-radical mechanism that results in the desired anti-Markovnikov product, (2-Bromoethyl)benzene. askfilo.com The presence of radical initiators is crucial for favoring the anti-Markovnikov pathway. askfilo.comchemicalforums.com This process is typically conducted by introducing gaseous HBr into a solution of styrene in an inert solvent containing a free-radical initiator. chemicalbook.com

The choice of radical initiator is critical for the selective synthesis of (2-Bromoethyl)benzene. Azobisisobutyronitrile (AIBN) is a commonly employed catalyst for this transformation. chemicalbook.comwikipedia.org AIBN decomposes upon heating to generate two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas, which then initiates the radical chain reaction. wikipedia.org The AIBN-derived radical abstracts a hydrogen atom from HBr to produce a bromine radical (Br•). wikipedia.orgechemi.com This bromine radical then adds to the less substituted carbon of the styrene double bond, leading to the formation of a more stable benzylic radical. askfilo.com Peroxides, such as benzoyl peroxide, can also be used to initiate the free-radical addition. askfilo.comchemicalforums.com

The general mechanism for the free-radical addition is as follows:

Initiation: The radical initiator (e.g., AIBN or peroxide) decomposes to form free radicals. These radicals then react with HBr to generate a bromine radical. askfilo.com

Propagation: The bromine radical adds to the terminal carbon of the styrene double bond, forming a resonance-stabilized benzylic radical. This radical then abstracts a hydrogen atom from another HBr molecule, yielding (2-Bromoethyl)benzene and regenerating a bromine radical. askfilo.com

Termination: The reaction is terminated by the combination of two radicals. askfilo.com

The choice of solvent significantly influences the outcome of the hydrobromination of styrene. Nonpolar solvents, particularly aliphatic hydrocarbons like n-heptane, favor the anti-Markovnikov addition product. chemicalbook.comacs.org In contrast, polar solvents tend to promote the ionic mechanism, leading to the Markovnikov product. acs.org The use of n-heptane as a solvent provides a suitable medium for the radical reaction to occur and helps in controlling the reaction conditions. chemicalbook.com Other solvents such as ethyl acetate, toluene (B28343), and dioxane have also been shown to facilitate the "abnormal" addition. huji.ac.ilresearchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of (2-Bromoethyl)benzene. The reaction is typically carried out at temperatures ranging from room temperature to 80-90°C. chemicalbook.com One study found that conducting the reaction at 80-90°C for 4 hours in n-heptane with AIBN as the catalyst resulted in a high yield of 95%. chemicalbook.com Another report describes the reaction being carried out at ambient temperature (23°C) for 30 minutes in the dark and in the presence of atmospheric air. acs.org The rate of HBr addition can be managed to match its consumption, which is beneficial as the reaction is fast and moderately exothermic. chemicalbook.com

| Catalyst | Solvent | Temperature (°C) | Duration (hours) | Yield (%) | Reference |

| Azobisisobutyronitrile | n-Heptane | 80-90 | 4 | 95 | chemicalbook.com |

| Lauryl Peroxide | Pentane (B18724) | - | - | 80 | acs.org |

| α-Bromo Carbonyl Compounds | Ethyl Acetate | 23 | 0.5 | - | acs.org |

| α-Bromo Carbonyl Compounds | Heptane | 23 | 0.5 | - | acs.org |

Research has shown that α-bromo carbonyl compounds, such as 2-bromo-2-methylpropanal, can act as promoters for the anti-Markovnikov addition of HBr to styrene. acs.orghuji.ac.il These compounds have been found to catalyze the "abnormal" addition in various solvents, including ethyl acetate, heptane, toluene, and dioxane. huji.ac.ilresearchgate.net High concentrations of the α-bromo carbonyl compound and hydrogen bromide, coupled with low concentrations of styrene, favor the formation of (2-Bromoethyl)benzene. huji.ac.ilresearchgate.net It is proposed that radicals in the reaction mixture can react with the α-bromo carbonyl compound to form a relatively stable radical, which in turn increases the effective length of the free-radical chain reaction and enhances the yield of the desired product. researchgate.net

Reaction of Phenethyl Alcohol with Hydrogen Bromide

An alternative and widely used method for the synthesis of (2-Bromoethyl)benzene is the reaction of phenethyl alcohol with hydrogen bromide. chemicalbook.comguidechem.com This reaction involves the substitution of the hydroxyl group of the alcohol with a bromine atom.

The process typically involves heating phenethyl alcohol to around 110°C and then slowly introducing hydrogen bromide gas while the mixture is refluxed. chemicalbook.comguidechem.com After the reaction is complete, the mixture is cooled and subjected to a workup procedure that includes washing with water, a 10% sodium carbonate solution, and again with water. chemicalbook.comguidechem.com The crude product is then dried with anhydrous potassium carbonate and purified by fractional distillation under reduced pressure to yield (2-Bromoethyl)benzene. chemicalbook.comguidechem.com Yields for this method are reported to be over 90%. guidechem.com

In another variation, one mole of 2-phenylethanol (B73330) is treated with 0.5 moles of concentrated sulfuric acid and then 1.25 moles of 48% hydrobromic acid. The mixture is boiled under reflux for 6 hours. prepchem.com The product is then isolated by steam distillation. prepchem.com The crude product is further purified by washing with concentrated sulfuric acid or hydrochloric acid to remove any ether by-product, followed by washing with water and sodium bicarbonate solution, drying over calcium chloride, and finally, distillation. prepchem.com This procedure yields approximately 70% of (2-bromoethyl)benzene. prepchem.com

Phosphorus tribromide (PBr₃) can also be used to convert 2-phenylethanol to (2-bromoethyl)benzene. brainly.com This reagent is effective for replacing the hydroxyl group without causing rearrangements. brainly.com The reaction proceeds via an SN₂ mechanism, where the alcohol's hydroxyl group is converted into a good leaving group by the phosphorus tribromide, which is then displaced by a bromide ion. youtube.commasterorganicchemistry.com

| Reagents | Temperature (°C) | Duration | Yield (%) | Reference |

| Hydrogen Bromide | 110 (reflux) | - | >90 | chemicalbook.comguidechem.com |

| Concentrated Sulfuric Acid, 48% Hydrogen Bromide | Boiling (reflux) | 6 hours | 70 | prepchem.com |

| Phosphorus Tribromide | - | - | - | brainly.com |

Oxidative Coupling Reaction of Benzene (B151609) and Bromoacetate (B1195939)

The synthesis of (2-Bromoethyl)benzene can be achieved through an oxidative coupling reaction, a method utilized for constructing new carbon-carbon bonds. bloomtechz.com In this process, two organic molecules, benzene and bromoacetate, undergo an electron transfer facilitated by an oxidant to form the desired product. bloomtechz.com

Copper Salt Catalysis

The oxidative coupling of benzene and bromoacetate is catalyzed by a copper salt. bloomtechz.com Specifically, anhydrous copper chloride is introduced to the reaction mixture, acting as the catalyst that initiates the coupling process. bloomtechz.combloomtechz.com The color change observed upon the addition of the copper salt indicates the commencement of the reaction. bloomtechz.combloomtechz.com

Reaction Mechanism and Conditions

The reaction mechanism involves the transfer of electrons between the reacting molecules, leading to the formation of a new carbon-carbon bond. bloomtechz.com The process begins by dissolving ethyl bromoacetate in ethanol. bloomtechz.combloomtechz.com Anhydrous copper chloride is then slowly added to this solution. bloomtechz.combloomtechz.com The mixture is heated to a reflux state and maintained for a period, typically around two hours, to ensure the reaction proceeds to completion. bloomtechz.com Following the reaction, the mixture is cooled, and a series of purification steps are undertaken, including washing and distillation, to isolate the final (2-bromoethyl)benzene product. bloomtechz.combloomtechz.com

| Reaction Step | Description | Reference |

| Reactant Preparation | Ethyl bromoacetate is dissolved in ethanol. | bloomtechz.combloomtechz.com |

| Catalyst Addition | Anhydrous copper chloride is slowly added to the solution. | bloomtechz.combloomtechz.com |

| Reaction Execution | The mixture is heated to reflux and maintained for approximately 2 hours. | bloomtechz.com |

| Purification | The product is separated and purified through washing and distillation. | bloomtechz.combloomtechz.com |

Ullmann Reaction of Benzene and Cuprous Bromide

Another significant synthetic route for (2-Bromoethyl)benzene is the Ullmann reaction. bloomtechz.com This classic method in organic synthesis is employed to create aromatic compounds through the coupling of an aromatic compound with a halogenated hydrocarbon, catalyzed by copper salts. bloomtechz.comwikipedia.org In this specific application, benzene and cuprous bromide undergo an Ullmann reaction to produce (2-bromoethyl)benzene. bloomtechz.combloomtechz.com

Reaction Conditions

The synthesis of (2-Bromoethyl)benzene can be achieved under various reaction conditions, depending on the chosen starting material. Key parameters such as temperature, catalysts, and solvents are optimized to ensure high yields and purity of the final product.

One common method involves the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene. chemicalbook.com This reaction is typically facilitated by a radical initiator in a non-polar solvent. For instance, using azobisisobutyronitrile as a catalyst in n-heptane, the reaction proceeds efficiently at elevated temperatures. chemicalbook.com The optimal temperature range is reported to be 80-90°C over a period of 4 hours, achieving a yield of up to 95%. chemicalbook.com

An alternative route starts from 2-phenylethanol. prepchem.com This synthesis involves treating the alcohol with concentrated sulfuric acid and an excess of hydrobromic acid. The mixture is heated under reflux for approximately 6 hours. Following the reaction, the product is isolated through steam distillation and purified by washing with concentrated acid to remove by-products, followed by neutralization and drying. prepchem.com This method yields around 70% of (2-bromoethyl)benzene. prepchem.com

The table below summarizes the conditions for these synthetic approaches.

| Starting Material | Reagents & Catalysts | Temperature | Duration | Yield |

| Styrene | HBr, Azobisisobutyronitrile (catalyst), n-heptane (solvent) | 80-90°C | 4 hours | 95% chemicalbook.com |

| 2-Phenylethanol | H₂SO₄, HBr (48% aqueous solution) | Boiling (Reflux) | 6 hours | 70% prepchem.com |

Diazotization Reaction of Aniline (B41778) with Cuprous Bromide

The Sandmeyer reaction provides a classic route to aryl halides from primary aromatic amines via a diazonium salt intermediate. researchgate.netalfa-chemistry.com To synthesize (2-Bromoethyl)benzene using this methodology, the appropriate starting material would be 2-phenylethylamine, not aniline. A diazotization reaction of aniline would yield bromobenzene. alfa-chemistry.com

The process involves two main stages. First, the primary amine (2-phenylethylamine) is converted into its corresponding diazonium salt. In the second stage, this highly reactive intermediate is treated with a solution of cuprous bromide (CuBr), which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas and forming the desired (2-Bromoethyl)benzene. researchgate.netbloomtechz.com

Acidic Conditions and Nitrite (B80452) Reagents

The formation of the diazonium salt requires specific acidic conditions and the use of a nitrite reagent. numberanalytics.com The reaction is performed in a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.ukorganic-chemistry.org This acidic medium serves two purposes: it dissolves the amine by forming an ammonium (B1175870) salt and it reacts with the nitrite reagent to generate the active nitrosating agent. chemguide.co.uk

The most common nitrite reagent is sodium nitrite (NaNO₂), which is added as a cold aqueous solution. chemicalnote.comcareers360.com The reaction between the mineral acid and sodium nitrite produces nitrous acid (HNO₂) in situ. chemicalnote.combyjus.com Nitrous acid is unstable and must be generated within the reaction mixture as needed. chemguide.co.uk Maintaining a low temperature, typically between 0°C and 5°C, is critical throughout the addition of the nitrite solution. bloomtechz.comchemicalnote.com This prevents the unstable diazonium salt from decomposing prematurely and minimizes side reactions. quora.com

Formation of Diazonium Salts

The formation of the diazonium salt begins with the in situ generation of nitrous acid, which is then protonated by the strong mineral acid. careers360.comyoutube.com The protonated nitrous acid loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). chemicalnote.comyoutube.com

The primary amine, possessing a nucleophilic lone pair of electrons on the nitrogen atom, attacks the nitrosonium ion. chemicalnote.com This initiates the formation of an N-N bond. youtube.com The resulting intermediate undergoes a series of proton transfers and tautomerization, ultimately leading to the elimination of a water molecule. youtube.com This final dehydration step generates the stable diazonium ion (R-N₂⁺), which exists as a salt with the conjugate base of the acid used in the reaction (e.g., a chloride or hydrogensulfate salt). chemguide.co.uk These salts are generally not isolated as solids due to their instability and explosive nature, but are used directly in solution for subsequent reactions like the Sandmeyer reaction. chemguide.co.ukbyjus.com

Multi-step Synthetic Routes from Precursors

(2-Bromoethyl)benzene can be synthesized through multi-step pathways starting from readily available precursors like ethylbenzene (B125841). These routes offer flexibility but require careful control over each reaction step to ensure the desired isomer is produced. lumenlearning.com

From Ethylbenzene

A common multi-step synthesis starting from ethylbenzene involves a sequence of bromination, elimination, and addition reactions to achieve the desired 2-bromo isomer. brainly.com The order of these reactions is crucial for directing the bromine atom to the second carbon of the ethyl side chain, as direct bromination of ethylbenzene would favor substitution at the benzylic position. libretexts.org

The general three-step sequence is as follows:

Benzylic Bromination : Introduction of a bromine atom at the carbon adjacent to the benzene ring. brainly.com

Elimination : Removal of HBr to create a double bond, forming styrene. brainly.com

Anti-Markovnikov Addition : Addition of HBr across the double bond to place the bromine atom at the terminal carbon. brainly.com

Allylic Bromination (e.g., with NBS/ROOR)

The first step in the synthesis from ethylbenzene is a free-radical bromination at the benzylic position (the carbon atom attached to the benzene ring). masterorganicchemistry.com This reaction is analogous to allylic bromination. For this purpose, N-Bromosuccinimide (NBS) is the preferred reagent over molecular bromine (Br₂). masterorganicchemistry.comchadsprep.com Using Br₂ directly can lead to competing electrophilic addition to the aromatic ring. chadsprep.com

NBS, when used with a radical initiator such as a peroxide (ROOR) or under UV light, serves as a source for a constant, low concentration of Br₂. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the initiator or the Br-Br bond, generating a bromine radical. This radical then abstracts a benzylic hydrogen from ethylbenzene, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com This radical then reacts with a molecule of Br₂ to form the product, (1-Bromoethyl)benzene, and another bromine radical, which continues the chain reaction. masterorganicchemistry.com This initial product is then carried forward to the subsequent elimination and addition steps to yield (2-Bromoethyl)benzene. brainly.com

E2 Elimination (e.g., with Potassium tert-Butoxide)

The E2 (bimolecular elimination) reaction is a fundamental process in organic chemistry for converting alkyl halides into alkenes. While this reaction, when applied to (2-Bromoethyl)benzene, primarily yields styrene, it is mechanistically significant. bloomtechz.comlumenlearning.com The reaction requires a strong, sterically hindered base, with potassium tert-butoxide (KOtBu) being a prime example. lumenlearning.commasterorganicchemistry.com The bulky nature of potassium tert-butoxide favors elimination over a competing SN2 substitution reaction. masterorganicchemistry.com

The mechanism is a single, concerted step where the base abstracts a β-hydrogen (a hydrogen on the carbon adjacent to the carbon-bromine bond) while the bromide ion is simultaneously ejected. lumenlearning.com This process necessitates an anti-periplanar arrangement of the hydrogen and the bromine leaving group for optimal orbital overlap in the transition state. lumenlearning.comlibretexts.org The rate of this second-order reaction is dependent on the concentration of both the (2-Bromoethyl)benzene substrate and the potassium tert-butoxide base. libretexts.org When using a sterically hindered base like potassium tert-butoxide, the reaction tends to form the "Hofmann" product, which is the less substituted alkene; however, in the case of (2-bromoethyl)benzene, styrene is the only possible alkene product. masterorganicchemistry.comkhanacademy.org

Electrophilic Addition of HBr (Anti-Markovnikov)

A principal and widely used method for synthesizing (2-Bromoethyl)benzene is the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene. masterorganicchemistry.com This reaction is a classic example of a free-radical chain reaction, which occurs in the presence of peroxides, such as benzoyl peroxide, or under UV light. masterorganicchemistry.comchemistryscore.com The presence of a radical initiator directs the regioselectivity of the addition, leading to the bromine atom bonding to the less substituted carbon of the alkene. masterorganicchemistry.comchemistrysteps.com

The process begins with the homolytic cleavage of the peroxide to form radicals, which then react with HBr to generate a bromine radical (Br•). libretexts.org This bromine radical adds to the terminal carbon of the styrene double bond. This regioselectivity is governed by the formation of the more stable secondary benzylic radical on the carbon adjacent to the phenyl group. chemistrysteps.comlibretexts.org This benzylic radical then abstracts a hydrogen atom from another molecule of HBr, yielding (2-Bromoethyl)benzene and regenerating a bromine radical to continue the chain reaction. chemistryscore.comlibretexts.org It has been reported that using dibenzoyl peroxide as an initiator in a dilute pentane solution can yield an 80:20 ratio in favor of the primary bromide. masterorganicchemistry.com

Table 1: Key Aspects of Anti-Markovnikov Addition of HBr to Styrene

| Feature | Description |

|---|---|

| Starting Material | Styrene |

| Reagents | Hydrogen Bromide (HBr), Peroxide Initiator (e.g., Benzoyl Peroxide) |

| Mechanism | Free-Radical Chain Reaction |

| Key Intermediate | Stable Secondary Benzylic Radical |

| Product | (2-Bromoethyl)benzene |

| Regioselectivity | Anti-Markovnikov |

Other Synthetic Transformations leading to (2-Bromoethyl)benzene

Beyond the free-radical addition to styrene, (2-Bromoethyl)benzene can be synthesized via other important transformations. A common alternative involves the nucleophilic substitution of the hydroxyl group in 2-phenylethanol. This conversion can be effectively achieved using various brominating agents. prepchem.combrainly.com

Phosphorus tribromide (PBr₃) is a highly suitable reagent for converting primary alcohols like 2-phenylethanol into the corresponding alkyl bromide. brainly.com The reaction proceeds via an SN2 mechanism, where the hydroxyl group is converted into a good leaving group that is subsequently displaced by a bromide ion. brainly.com Another method involves treating 2-phenylethanol with concentrated sulfuric acid and an excess of 48% hydrobromic acid, followed by refluxing the mixture. prepchem.com This process also results in the formation of (2-Bromoethyl)benzene, which can be purified by distillation. prepchem.com

Table 2: Comparison of Alternative Syntheses

| Starting Material | Reagent(s) | Reaction Type | Yield |

|---|---|---|---|

| 2-Phenylethanol | PBr₃ / CBr₄, PPh₃ | Nucleophilic Substitution (SN2) | Quantitative mdpi.com |

Advanced Synthetic Methodologies

The pursuit of more efficient, safer, and scalable chemical processes has led to the application of advanced methodologies for the synthesis of (2-Bromoethyl)benzene. Flow chemistry, in particular, has emerged as a powerful technique for this purpose. syrris.jp

Continuous flow reactors offer significant advantages over traditional batch methods for the hydrobromination of styrene. syrris.jpchemicalbook.com By pumping the reactants through tubes or channels, flow systems allow for superior control over reaction parameters such as temperature, pressure, and mixing. syrris.jp This precise control enhances safety, especially in exothermic reactions or when dealing with unstable intermediates like radicals. For the anti-Markovnikov addition of HBr to styrene, a flow process can be designed using a light source, such as a 365nm LED, to initiate the radical reaction, leading to the formation of (2-Bromoethyl)benzene. chemicalbook.com This approach not only improves reaction efficiency but also facilitates easier scale-up and can reduce waste generation. syrris.jp

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (2-Bromoethyl)benzene |

| 1-Bromo-1-phenylethane |

| 2-Phenylethanol |

| Benzoyl Peroxide |

| Carbon Tetrabromide |

| Ethylbenzene |

| Hydrogen Bromide |

| Phenylacetylene (B144264) |

| Phosphorus Tribromide |

| Potassium tert-Butoxide |

| Styrene |

| Sulfuric Acid |

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution ReactionsCurrent time information in Bangalore, IN.bloomtechz.com

(2-Bromoethyl)benzene readily undergoes nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. bloomtechz.com These reactions are fundamental to its application in the synthesis of more complex molecules. ontosight.ai

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs. masterorganicchemistry.com

For primary alkyl halides like (2-Bromoethyl)benzene, the SN2 mechanism is generally favored. bloomtechz.com This is because primary carbocations are relatively unstable, making the SN1 pathway less likely. masterorganicchemistry.com In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry at the reaction center. bloomtechz.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. researchgate.net

While SN2 is predominant, the reaction conditions can influence the mechanism. Factors such as the solvent polarity and the nature of the nucleophile can play a role. bloomtechz.com For instance, a polar aprotic solvent typically enhances the rate of SN2 reactions. bloomtechz.com

(2-Bromoethyl)benzene's electrophilic carbon atom, bonded to the bromine, is susceptible to attack by a wide range of nucleophiles. bloomtechz.com This reactivity allows for the introduction of diverse functional groups.

The Williamson ether synthesis is a classic method for preparing ethers, involving the reaction of an alkyl halide with an alkoxide. masterorganicchemistry.com In the case of (2-Bromoethyl)benzene, it can react with an alcohol in the presence of a strong base, such as sodium hydride (NaH), to form an ether. bloomtechz.commasterorganicchemistry.com The base deprotonates the alcohol to generate a nucleophilic alkoxide, which then displaces the bromide ion in an SN2 reaction. masterorganicchemistry.com This method is particularly useful for synthesizing aromatic ethers, which have applications in the fragrance and pharmaceutical industries. bloomtechz.com

Table 1: Williamson Ether Synthesis with (2-Bromoethyl)benzene

| Reactants | Base | Product |

| (2-Bromoethyl)benzene, Alcohol (R-OH) | NaH, K₂CO₃, Cs₂CO₃ | Phenylthyl Ether (C₆H₅CH₂CH₂OR) |

Data sourced from multiple studies. bloomtechz.comorganic-synthesis.com

(2-Bromoethyl)benzene can react with ammonia (B1221849) or primary and secondary amines to produce secondary and tertiary amines, respectively. bloomtechz.comlibretexts.org This reaction, known as N-alkylation, proceeds via an SN2 mechanism where the amine acts as the nucleophile. researchgate.net However, a common issue with this method is over-alkylation, where the initially formed amine reacts further with the alkyl halide to form higher-order amines and even quaternary ammonium (B1175870) salts. libretexts.org To achieve selective mono-alkylation, specific reagents and conditions, such as using cesium hydroxide (B78521) as a base, can be employed. organic-chemistry.org The synthesis of secondary and tertiary amines is crucial in the development of many biologically active compounds. bloomtechz.com

Table 2: Synthesis of Amines from (2-Bromoethyl)benzene

| Reactant | Product Type |

| Ammonia (NH₃) | Primary Amine |

| Primary Amine (R-NH₂) | Secondary Amine |

| Secondary Amine (R₂-NH) | Tertiary Amine |

Data based on general principles of amine synthesis. libretexts.orgorganic-chemistry.org

The reaction of (2-Bromoethyl)benzene with potassium cyanide (KCN) is a straightforward SN2 reaction that yields 3-phenylpropionitrile. bloomtechz.comacs.org In this reaction, the cyanide ion (CN⁻) acts as the nucleophile, displacing the bromide ion. acs.org 3-Phenylpropionitrile is a valuable intermediate that can be further hydrolyzed to 3-phenylpropanoic acid or reduced to form amines, making it a key building block in organic synthesis. bloomtechz.com

Reactivity with Various Nucleophiles

Elimination ReactionsCurrent time information in Bangalore, IN.

When treated with a strong, sterically hindered base, (2-Bromoethyl)benzene can undergo an elimination reaction, primarily through the E2 (Elimination Bimolecular) mechanism. bloomtechz.com This reaction involves the abstraction of a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, simultaneously with the departure of the bromide ion, leading to the formation of a double bond. bloomtechz.com The major product of the elimination of (2-Bromoethyl)benzene is styrene (B11656), an important industrial monomer. bloomtechz.com The competition between substitution (SN2) and elimination (E2) is influenced by factors such as the strength and steric bulk of the base, temperature, and the solvent. bloomtechz.com Strong, bulky bases and higher temperatures favor elimination. bloomtechz.com

E2 Mechanism leading to Styrene Formation

When treated with a strong base, (2-Bromoethyl)benzene can undergo an E2 (bimolecular elimination) reaction to produce styrene, an important monomer in the polymer industry. bloomtechz.com This reaction involves the abstraction of a proton from the carbon atom adjacent (beta-carbon) to the carbon bearing the bromine atom by the base. bloomtechz.com Simultaneously, the carbon-bromine bond cleaves, and a double bond forms between the two carbon atoms. bloomtechz.com This concerted, single-step mechanism is characteristic of E2 reactions. bloomtechz.commasterorganicchemistry.com

The rate of the E2 reaction is dependent on the concentration of both the (2-Bromoethyl)benzene substrate and the base, exhibiting second-order kinetics. masterorganicchemistry.comyoutube.com The choice of base is crucial; strong, sterically hindered bases favor the elimination pathway over a competing SN2 (bimolecular nucleophilic substitution) reaction. bloomtechz.comlibretexts.org

Table of E2 Reaction Components for Styrene Formation

| Component | Role | Example |

| Substrate | The starting material containing the leaving group and beta-hydrogen. | (2-Bromoethyl)benzene |

| Base | A species that abstracts a proton from the beta-carbon. | Potassium tert-butoxide, Sodium ethoxide |

| Product | The alkene formed after the elimination of HBr. | Styrene |

| Leaving Group | The atom or group that detaches from the substrate. | Bromide ion (Br-) |

Base-Catalyzed Double Elimination for Phenylacetylene (B144264) Synthesis

(2-Bromoethyl)benzene can be utilized in a multi-step process to synthesize phenylacetylene through a base-catalyzed double elimination reaction. bloomtechz.com This transformation typically requires more stringent conditions than a single elimination. bloomtechz.com Although direct double elimination from (2-bromoethyl)benzene is not the standard route, it serves as a precursor to a suitable substrate, such as a vicinal dihalide.

Organometallic Transformations

(2-Bromoethyl)benzene plays a significant role in organometallic chemistry, particularly in the formation and application of Grignard reagents. bloomtechz.com

Grignard Reactions

Grignard reactions are fundamental for creating carbon-carbon bonds. d-nb.info (2-Bromoethyl)benzene can function either as a substrate that reacts with a pre-formed Grignard reagent or as a precursor to form a Grignard reagent itself. bloomtechz.com

As a substrate, (2-Bromoethyl)benzene reacts with various Grignard reagents (R-MgX). bloomtechz.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbon of the (2-Bromoethyl)benzene, leading to the formation of a new carbon-carbon bond and synthesizing more complex molecules. bloomtechz.com

By reacting with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), (2-Bromoethyl)benzene is converted into its corresponding Grignard reagent, 2-phenylethylmagnesium bromide. bloomtechz.com This organometallic compound is a potent nucleophile, capable of reacting with a wide array of electrophiles. bloomtechz.com

The Grignard reagent derived from (2-Bromoethyl)benzene, 2-phenylethylmagnesium bromide, is a valuable tool for synthesizing various classes of organic compounds. bloomtechz.com

Synthesis of Alcohols : The reaction of 2-phenylethylmagnesium bromide with different carbonyl compounds yields various types of alcohols. bloomtechz.comlibretexts.orglibretexts.org

Reaction with formaldehyde (B43269) produces primary alcohols. libretexts.orglibretexts.org

Reaction with other aldehydes results in secondary alcohols. bloomtechz.comlibretexts.orglibretexts.org

Reaction with ketones leads to the formation of tertiary alcohols. bloomtechz.comlibretexts.orglibretexts.org

Synthesis of Ketones : The reaction of the Grignard reagent with nitriles, followed by hydrolysis, yields ketones.

Synthesis of Carboxylic Acids : Carboxylic acids can be synthesized by reacting the Grignard reagent with carbon dioxide, followed by an acidic workup. libretexts.orglibretexts.org

Table of Products from 2-Phenylethylmagnesium Bromide Reactions

| Reactant | Product Class |

| Formaldehyde | Primary Alcohol |

| Other Aldehydes | Secondary Alcohol |

| Ketones | Tertiary Alcohol |

| Nitriles | Ketone |

| Carbon Dioxide | Carboxylic Acid |

Base-Catalyzed Rearrangements (e.g., Phenyl Migration to 1-Phenylethene)

The interaction of (2-bromoethyl)benzene with strong bases can lead to several outcomes, primarily elimination reactions. However, under certain conditions, more complex rearrangements can occur, demonstrating the compound's intricate reactivity. bloomtechz.com

The most common base-catalyzed reaction is the E2 elimination, which produces styrene (phenylethene). This process involves a strong base abstracting a proton from the carbon atom adjacent to the phenyl group (the β-carbon), leading to the simultaneous expulsion of the bromide ion and the formation of a carbon-carbon double bond. bloomtechz.com Stronger and more sterically hindered bases tend to favor this elimination pathway over substitution. bloomtechz.com

Under more demanding conditions, (2-bromoethyl)benzene can undergo a double elimination reaction when treated with a strong base, resulting in the formation of phenylacetylene. bloomtechz.com This transformation is valuable for synthesizing alkynes, which are important building blocks in materials science and organic synthesis. bloomtechz.com

A less common but notable transformation is the base-catalyzed phenyl migration. Under specific, controlled conditions, the reaction of (2-bromoethyl)benzene with a strong base can induce a rearrangement to form 1-phenylethene, also known as α-methylstyrene. bloomtechz.com This rearrangement highlights the potential for skeletal reorganization in this molecule and underscores the necessity of precise control over reaction parameters to achieve a desired synthetic outcome. bloomtechz.comnih.govresearchgate.net

| Reaction Type | Base Condition | Major Product | Reference |

| E2 Elimination | Strong, hindered base | Styrene (Phenylethene) | bloomtechz.com |

| Phenyl Migration | Specific, controlled | 1-Phenylethene (α-Methylstyrene) | bloomtechz.com |

| Double Elimination | Harsh conditions | Phenylacetylene | bloomtechz.com |

Radical Reactions and Their Influence on Selectivity

Radical reactions are fundamental to both the synthesis of (2-bromoethyl)benzene and the reactivity of related structures, where the stability of radical intermediates plays a crucial role in determining product selectivity.

A primary industrial method for synthesizing (2-bromoethyl)benzene is the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene. nih.gov This reaction proceeds via a free-radical chain mechanism. In the presence of radical initiators (like peroxides) or even atmospheric oxygen, a bromine radical adds to the styrene double bond at the terminal carbon. This generates a more stable benzylic radical on the carbon adjacent to the phenyl ring. This benzylic radical is stabilized by resonance with the aromatic ring. Subsequent abstraction of a hydrogen atom from HBr yields the final product, (2-bromoethyl)benzene, and regenerates a bromine radical to continue the chain reaction. kaimosi.comhuji.ac.il The formation of the more stable benzylic radical intermediate is the key factor driving the anti-Markovnikov regioselectivity.

In contrast, the free-radical bromination of ethylbenzene (B125841) with bromine (Br₂) under light or heat demonstrates different selectivity. This reaction preferentially yields (1-bromoethyl)benzene, not (2-bromoethyl)benzene. pearson.comoregonstate.edu The selectivity is governed by the stability of the radical formed during the hydrogen abstraction step. Abstraction of a hydrogen atom from the benzylic position (the CH₂ group) creates a resonance-stabilized benzylic radical. youtube.com Abstraction from the terminal methyl group would form a less stable primary radical. Because the benzylic radical is significantly more stable, bromination occurs almost exclusively at this position. oregonstate.eduvaia.comyoutube.com This high degree of selectivity highlights how the position of the radical intermediate profoundly influences the reaction's outcome. pearson.com

| Starting Material | Reaction | Key Intermediate | Major Product | Selectivity Principle |

| Styrene | Free-radical addition of HBr | Benzylic radical | (2-Bromoethyl)benzene | Formation of the most stable radical intermediate (Anti-Markovnikov) |

| Ethylbenzene | Free-radical bromination | Benzylic radical | (1-Bromoethyl)benzene | Abstraction of the most labile hydrogen to form the most stable radical |

Reactions in Specific Media (e.g., Ionic Liquids, PEG)

The use of non-traditional reaction media can influence the course of reactions involving (2-bromoethyl)benzene and related compounds. Ionic liquids (ILs), which are salts that are liquid at low temperatures, have been explored as alternative solvents.

(2-Bromoethyl)benzene itself serves as a reagent in the synthesis of novel ionic liquids. For instance, it reacts with 1-hexylimidazole (B1587475) in toluene (B28343) via a nucleophilic substitution reaction to produce 1-hexyl-3-phenethyl-1H-imidazolium bromide, a room-temperature ionic liquid. mdpi.com In this quaternization reaction, the nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the carbon bearing the bromine atom in (2-bromoethyl)benzene. mdpi.com

Furthermore, ionic liquids have been used as both the solvent and the halogen source in the hydrohalogenation of styrene. messiah.edu In an imidazolium-based bromide ionic liquid, the reaction of styrene with sulfuric acid yields (1-bromoethyl)benzene, the Markovnikov addition product. messiah.edu This outcome contrasts with the radical addition of HBr, which gives the anti-Markovnikov product, (2-bromoethyl)benzene.

While research on polyethylene (B3416737) glycol (PEG) as a medium for reactions directly with (2-bromoethyl)benzene is limited, it has been successfully used as an environmentally benign medium for related reactions, such as the oxidation of various alcohols using N-bromosuccinimide (NBS). kaimosi.com

Catalytic Recycling Reactions

Developing catalytic processes that allow for the recycling of reagents is a key goal in green chemistry. (2-Bromoethyl)benzene is a product in such a system, specifically in a catalytic version of the Appel reaction.

The Appel reaction traditionally converts an alcohol to an alkyl halide using a stoichiometric amount of a phosphine (B1218219) (like triphenylphosphine) and a halogen source (like carbon tetrachloride or bromine). This process generates a stoichiometric amount of phosphine oxide as a byproduct, which can complicate purification and leads to poor atom economy. ru.nl

A catalytic version of the Appel reaction has been developed for the conversion of 2-phenylethanol (B73330) to (2-bromoethyl)benzene. ru.nl This process uses a catalytic amount of a phosphine, such as dibenzophosphole, along with a silane (B1218182) reducing agent (e.g., diphenylsilane) and a bromonium donor. ru.nl In the catalytic cycle, the phosphine reacts with the bromonium source and the alcohol to produce (2-bromoethyl)benzene and phosphine oxide. The crucial step is the subsequent in situ reduction of the phosphine oxide back to the active phosphine by the silane. This regeneration of the catalyst allows the reaction to proceed with only a small, initial amount of the phosphine, significantly improving the atom efficiency of the transformation. kaimosi.comru.nl

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

The utility of (2-Bromoethyl)benzene is particularly pronounced in the pharmaceutical industry, where it functions as a key starting material for numerous active pharmaceutical ingredients (APIs). chemicalbook.comfishersci.ca APIs are the biologically active components responsible for a drug's therapeutic effects. arborpharmchem.com The synthesis of these complex molecules often involves multi-step processes where (2-Bromoethyl)benzene provides the essential phenethyl moiety. fishersci.caarborpharmchem.com

(2-Bromoethyl)benzene is an important starting material for the production of a wide array of β-phenethyl derivatives. chemicalbook.comfishersci.ca These derivatives are foundational structures in many pharmaceuticals. fishersci.ca The compound's reactivity allows for its integration into larger molecules, forming the core of various APIs. chemicalbook.comfishersci.ca For instance, it can be used to synthesize lactone derivatives through a tin-catalyzed double carbonylation reaction and α-iminocarboxamides via a one-pot, three-component coupling reaction. sigmaaldrich.com

Table 1: Examples of Reactions Using (2-Bromoethyl)benzene

| Product Class | Reaction Type | Key Reagents | Reference |

| Lactone Derivatives | Sn-catalyzed double carbonylation | Tin catalyst | sigmaaldrich.com |

| α-Iminocarboxamides | One-pot, three-component coupling | Aryl isocyanide, Aryl isocyanate, SmI₂ | sigmaaldrich.com |

A notable application of (2-Bromoethyl)benzene is in the synthesis of Phenelzine, an antidepressant and anxiolytic drug. fishersci.cawikipedia.org Phenelzine is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) from the hydrazine family. wikipedia.org The common synthesis route involves a direct reaction between (2-Bromoethyl)benzene and hydrazine. fishersci.careddit.com This reaction displaces the bromide ion to form the 2-phenylethylhydrazine structure of Phenelzine. reddit.comresearchgate.net Several methods have been reported, including reacting phenethyl bromide with hydrazine hydrate. derpharmachemica.com

(2-Bromoethyl)benzene plays a crucial role in the synthesis of the potent synthetic opioid Fentanyl and its analogues. federalregister.govmedchemexpress.com It is a key precursor in multiple synthetic pathways, including the Siegfried method. federalregister.gov

A primary application is in the synthesis of N-phenethyl-4-piperidone (NPP), a critical intermediate for Fentanyl. chemicalbook.comfederalregister.govmedchemexpress.com NPP is produced by reacting (2-Bromoethyl)benzene with 4-piperidone. federalregister.govmedchemexpress.comwikipedia.org This reaction can be performed under biphasic conditions using a phase transfer catalyst. wikipedia.org Due to its importance in illicit Fentanyl production, NPP is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA). medchemexpress.comwikipedia.org

Once NPP is synthesized, it is further converted to 4-anilino-N-phenethylpiperidine (ANPP), another key Fentanyl precursor. nih.gov The final step in this pathway involves acylating ANPP with propionyl chloride to yield Fentanyl. nih.gov An optimized synthesis reported the alkylation of 4-piperidone with (2-bromoethyl)benzene to furnish NPP in an 88% yield. nih.gov

Table 2: Fentanyl Synthesis Pathway Involving (2-Bromoethyl)benzene

| Step | Reactants | Product | Yield |

| 1 | 4-piperidone monohydrate hydrochloride, (2-Bromoethyl)benzene | N-phenethyl-4-piperidone (NPP) | 88% nih.gov |

| 2 | N-phenethyl-4-piperidone (NPP), Aniline (B41778) | 4-anilino-N-phenethylpiperidine (ANPP) | 91% nih.gov |

| 3 | 4-anilino-N-phenethylpiperidine (ANPP), Propionyl chloride | Fentanyl | 95% nih.gov |

In the field of antimicrobial development, (2-Bromoethyl)benzene has been utilized as a reactant to create potent β-peptidomimetics. chemicalbook.com These molecules are designed to mimic natural antimicrobial peptides, which are part of the innate immune system. chemicalbook.comnih.gov A study reported the synthesis of small β-peptidomimetics based on a pharmacophore model derived from short cationic antimicrobial peptides. chemicalbook.comnih.gov

The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol. chemicalbook.com This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate, a key intermediate, with a high yield of 98%. chemicalbook.com The final β-peptidomimetics exhibited significant antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimal inhibitory concentrations in the low micromolar range. chemicalbook.comnih.gov These synthetic peptidomimetics also showed high enzymatic stability and low toxicity, making them a promising class of antimicrobial agents. chemicalbook.comnih.gov

(2-Bromoethyl)benzene serves as a precursor for reagents used in "click chemistry," a class of reactions known for their reliability and specificity. bloomtechz.com Specifically, it can be converted to 2-phenylethyl azide through a reaction with sodium azide. bloomtechz.com This azide derivative is a crucial intermediate in click chemistry, particularly in 1,3-dipolar cycloaddition reactions with alkynes, which are used to assemble complex molecules in pharmaceutical and materials science research. bloomtechz.comnih.gov

Beyond its role in synthesis, (2-Bromoethyl)benzene also has applications as a reagent in the kinetic studies of enzymes. biosynth.com The study of enzyme kinetics is fundamental to understanding how enzymes function, their mechanisms of action, and how their activity is regulated within biological systems. lsuhsc.edu Using specific reagents can help elucidate the structure and function of an enzyme's active site. biosynth.comlsuhsc.edu

Synthesis of Compounds with Therapeutic Effects (e.g., autoimmune diseases, protease inhibition)

(2-Bromoethyl)benzene plays a notable role as a precursor in the synthesis of various active pharmaceutical ingredients. fishersci.cachemicalbook.comfishersci.com Research has indicated its utility in creating compounds with potential therapeutic benefits. For instance, (2-Bromoethyl)benzene itself has been shown to exhibit therapeutic effects in the context of autoimmune diseases such as arthritis and lupus erythematosus. biosynth.com It functions as a nucleophilic substitutive agent, reacting with electron-rich compounds to form new covalent bonds while releasing the bromide ion. biosynth.com

Furthermore, this compound and its derivatives have demonstrated the ability to inhibit protease activity. biosynth.com Proteases are enzymes that play a critical role in numerous physiological and pathological processes, and their inhibition is a key strategy in treating diseases ranging from viral infections to cancer. ku.edunih.gov The hydroxy derivative of (2-Bromoethyl)benzene, in particular, has been associated with this inhibitory action. biosynth.com A prominent example of its pharmaceutical application is its use as a starting material in the preparation of phenelzine, an antidepressant, through a reaction with hydrazine. fishersci.cachemicalbook.comfishersci.comthermofisher.com

| Therapeutic Application | Associated Compound/Derivative | Mechanism of Action |

|---|---|---|

| Autoimmune Diseases | (2-Bromoethyl)benzene | Acts as a nucleophilic substitutive agent. biosynth.com |

| Protease Inhibition | Hydroxy derivative of (2-Bromoethyl)benzene | Inhibits protease enzyme activity. biosynth.com |

| Antidepressant Synthesis | Phenelzine | (2-Bromoethyl)benzene reacts with hydrazine. fishersci.cachemicalbook.com |

Building Block for Complex Organic Molecules

The chemical reactivity and structural features of (2-Bromoethyl)benzene make it a valuable building block for the synthesis of more complex organic molecules. chemicalbook.com It serves as a key intermediate that allows for the construction of intricate molecular architectures through various synthetic pathways. chemicalbook.combloomtechz.com

A primary application of (2-Bromoethyl)benzene in organic synthesis is the formation of new carbon-carbon bonds, a fundamental process for building molecular complexity. It can be utilized in several types of coupling reactions:

Grignard Reactions: (2-Bromoethyl)benzene can react with magnesium metal to form its corresponding Grignard reagent. This organometallic reagent can then react with various electrophiles to create new C-C bonds. Alternatively, it can serve as a substrate, reacting with other Grignard reagents to achieve similar bond formations. bloomtechz.com

Coupling Reactions: It participates in copper-catalyzed reactions, such as the Ullmann reaction and oxidative coupling reactions, to connect with other aromatic compounds, forming new carbon-carbon linkages. bloomtechz.com

Multi-component Reactions: In a one-pot, three-component coupling reaction involving an aryl isocyanide and aryl isocyanate in the presence of samarium(II) iodide (SmI₂), (2-Bromoethyl)benzene is used to synthesize α-iminocarboxamides.

(2-Bromoethyl)benzene is a key substrate in the synthesis of aromatic ethers, which are compounds with significant applications, particularly in the fragrance and pharmaceutical industries. bloomtechz.com Through nucleophilic substitution reactions, typically a Williamson ether synthesis, the bromine atom is displaced by an alkoxide or a phenoxide. This reaction attaches the phenylethyl group to an oxygen atom, yielding the desired ether. bloomtechz.com

The compound is also employed in the synthesis of various carboxylic acid derivatives. A notable example is its use in a tin-catalyzed double carbonylation reaction to produce lactone derivatives. Lactones are cyclic esters, an important class of carboxylic acid derivatives found in many natural products and pharmaceuticals. Additionally, it is used to prepare intermediates like 4-(4-phenylbutoxy) benzoic acid, which is a carboxylic acid derivative utilized in the synthesis of the asthma drug, prelenst. bloomtechz.com

The reactivity of the bromoethyl group allows for the transformation of (2-Bromoethyl)benzene into a variety of other functional groups, highlighting its versatility.

Alkenes: Through elimination reactions, typically when treated with a strong base, (2-Bromoethyl)benzene yields styrene (B11656), an important monomer for polymer production. bloomtechz.com

Alkynes: Under harsher conditions, a base-catalyzed double elimination reaction can occur, transforming the compound into phenylacetylene (B144264). Alkynes are crucial building blocks for polymers, pharmaceuticals, and other advanced materials. bloomtechz.com

Amines: It readily reacts with amines in nucleophilic substitution reactions to form secondary and tertiary amines, which are common structural motifs in many biologically active molecules and are essential for drug development. bloomtechz.com

| Starting Material | Reagent(s) | Functional Group Generated | Product Example |

|---|---|---|---|

| (2-Bromoethyl)benzene | Strong Base | Alkene | Styrene bloomtechz.com |

| (2-Bromoethyl)benzene | Strong Base (harsher conditions) | Alkyne | Phenylacetylene bloomtechz.com |

| (2-Bromoethyl)benzene | Amines | Secondary/Tertiary Amine | N-substituted phenethylamines bloomtechz.com |

| (2-Bromoethyl)benzene | Hydrazine | Hydrazine derivative | Phenelzine fishersci.cachemicalbook.com |

Applications in Materials Science

In the field of materials science, (2-Bromoethyl)benzene serves as a precursor for synthesizing new materials with specialized properties. bloomtechz.com Its applications extend to the creation of high-performance materials for various technological uses. bloomtechz.com

Polymer Materials: It is an important intermediate in the synthesis of polybrominated styrene, which is used as a highly efficient brominated flame retardant. bloomtechz.com Flame retardants are widely incorporated into plastics, textiles, and rubber to enhance their fire resistance. fishersci.cabloomtechz.com

Liquid Crystal Materials: Certain derivatives of (2-Bromoethyl)benzene exhibit liquid crystal properties. bloomtechz.com These materials are essential components in display technology, including screens for electronic devices. bloomtechz.com

Other Functional Materials: The compound is also used to synthesize other functional materials, such as optoelectronic and sensor materials, which have broad applications in electronics and new energy fields. bloomtechz.com

Synthesis of Brominated Flame Retardants (e.g., Polybrominated Styrene)

(2-Bromoethyl)benzene is a key intermediate in the production of certain brominated flame retardants (BFRs), which are organobromine compounds that inhibit combustion in flammable materials. bloomtechz.comwikipedia.org Specifically, it is an important precursor in the synthesis of polybrominated styrene. bloomtechz.combloomtechz.com The process can involve the addition of hydrogen bromide to the double bond of styrene to initially produce (2-Bromoethyl)benzene. google.com This intermediate is then further brominated to introduce additional bromine atoms onto the aromatic ring, ultimately leading to the formation of brominated styrenes which can be polymerized. google.com BFRs like polybrominated styrene are widely incorporated into plastics, textiles, and electronics to enhance their fire resistance. bloomtechz.comwikipedia.org

Preparation of Polymer Materials

In the field of materials science, (2-Bromoethyl)benzene is utilized in the synthesis of novel polymer materials. bloomtechz.com By reacting with other compounds, it can be converted into monomers or intermediates with specific physical and chemical properties necessary for creating high-performance polymers. bloomtechz.com Its unique chemical structure facilitates its use in various organic synthesis reactions, such as substitution, addition, and condensation, which are fundamental to polymer construction. bloomtechz.combloomtechz.com

Role as a Cross-linking Agent in Polymer Chemistry

The reactivity of the bromoethyl group allows (2-Bromoethyl)benzene and its derivatives to play a role in the formation of cross-linked polymers. While not a direct monomer in this context, related structures like 2-bromoethyl methacrylate are used with cross-linking agents such as ethylene glycol dimethacrylate to create functional microbeads. itu.edu.tr This principle of using a reactive bromoalkyl group is central to creating three-dimensional polymer networks. Cross-linking is a critical process that enhances the mechanical strength, thermal stability, and chemical resistance of polymers by forming covalent bonds between polymer chains. This makes the resulting materials suitable for applications such as catalyst carriers or polymeric reagents in solid-phase reactions. itu.edu.tr

Synthesis of Liquid Crystal Materials

(2-Bromoethyl)benzene serves as a precursor for the synthesis of liquid crystal materials. bloomtechz.com Certain derivatives of (2-Bromoethyl)benzene possess liquid crystal properties, which are essential for applications in display technology. bloomtechz.com These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. This allows for the manipulation of light, a fundamental principle behind liquid crystal displays (LCDs) used in electronic devices. bloomtechz.com

Preparation of Nanomaterials

The synthesis of advanced nanomaterials is another application area for (2-Bromoethyl)benzene. bloomtechz.com It can be used to create specialized compounds that form the basis of these materials. bloomtechz.com Nanomaterials, which are materials with at least one dimension in the nanoscale (1-100 nanometers), exhibit unique optical, electronic, and mechanical properties compared to their bulk counterparts. nih.gov The use of (2-Bromoethyl)benzene in this context contributes to the development of high-performance materials for electronics, optics, and other advanced fields. bloomtechz.com

Agrochemical and Pesticide Synthesis

In the agricultural sector, (2-Bromoethyl)benzene is employed as an intermediate in the synthesis of certain agrochemicals. bloomtechz.combloomtechz.com It is used to produce plant growth regulators and pesticides. bloomtechz.com These synthesized compounds can help promote plant growth, increase crop yield and quality, and enhance plant resistance to environmental stressors. bloomtechz.com

Dye and Fragrance Production

(2-Bromoethyl)benzene is an important starting material for the manufacture of various fine chemicals, including dyes and fragrances. bloomtechz.comchemicalbook.com Its chemical structure allows it to be a building block in the synthesis of complex organic molecules that are responsible for color in dyes and characteristic scents in fragrances. chemicalbook.comfishersci.ca

Utilization as a Solvent or Reagent in Chemical Reactions

(2-Bromoethyl)benzene is a versatile organic compound that serves as a crucial building block and intermediate in a wide array of chemical transformations. bloomtechz.comchemicalbook.com Its utility stems primarily from the presence of a bromine atom attached to an ethyl group, which is, in turn, connected to a benzene (B151609) ring. bloomtechz.comchemicalbook.com This bromine atom acts as an excellent leaving group, making the molecule highly reactive and suitable for various synthetic processes. bloomtechz.com While it can be used as a solvent or reaction medium in certain organic synthesis experiments due to its chemical stability and solubility in most organic solvents, its predominant role is that of a reagent and a starting material for constructing more complex molecules. bloomtechz.comsolubilityofthings.com

The reactivity of (2-Bromoethyl)benzene allows it to participate in numerous reaction types, including nucleophilic substitutions, eliminations, and organometallic transformations. bloomtechz.com These reactions are fundamental in the production of fine chemicals, pharmaceuticals, fragrances, and polymers. bloomtechz.comchemicalbook.com

Key Roles as a Reagent:

Nucleophilic Substitution Reactions: As a primary alkyl halide, (2-Bromoethyl)benzene readily undergoes nucleophilic substitution, typically through an SN2 mechanism. bloomtechz.com This allows for the introduction of various functional groups. For instance, it reacts with:

Hydrazine to produce phenelzine, an antidepressant medication. fishersci.comwikipedia.org

Amines to form secondary and tertiary amines, which are integral structures in many biologically active compounds. bloomtechz.com

Alcohols in the presence of a base (Williamson ether synthesis) to generate aromatic ethers, widely used in the fragrance industry. bloomtechz.com

Sodium methoxide , leading to a substitution reaction that yields 2-benzylethyl methyl ether. study.com

Electron-rich compounds , where it acts as a nucleophilic substitutive agent, forming a covalent bond and releasing the bromide ion. biosynth.com

Elimination Reactions: When treated with strong bases, (2-Bromoethyl)benzene can undergo elimination reactions. bloomtechz.com A primary example is the E2 mechanism-driven formation of styrene, an industrially significant monomer for polymer production. bloomtechz.com Under harsher conditions, a base-catalyzed double elimination can occur to produce phenylacetylene, a valuable intermediate in the synthesis of polymers and pharmaceuticals. bloomtechz.com

Formation and Reaction of Grignard Reagents: (2-Bromoethyl)benzene can be converted into its corresponding Grignard reagent, 2-phenylethylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether like THF. bloomtechz.comchemguide.co.uk This organometallic reagent is a powerful nucleophile and a strong base, used to synthesize a variety of compounds: bloomtechz.commnstate.edu

Alcohols: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. bloomtechz.com

Carboxylic Acids: It reacts with carbon dioxide to form 3-phenylpropanoic acid after an acidic workup. bloomtechz.com

Specialized Synthetic Applications: The compound serves as a reactant in several advanced synthetic methodologies:

It is used to synthesize lactone derivatives through an Sn-catalyzed double carbonylation reaction.

It participates in a one-pot, three-component coupling reaction with aryl isocyanide and aryl isocyanate in the presence of samarium(II) iodide (SmI2) to create α-iminocarboxamides.

It is a key reactant for synthesizing various beta-phenethyl derivatives, which are precursors to active pharmaceutical ingredients and fragrances. chemicalbook.comfishersci.com

In pharmaceutical research, it was used to synthesize β-peptidomimetics with antimicrobial properties by reacting with methyl cyanoacetate. chemicalbook.com

The following table summarizes the diverse applications of (2-Bromoethyl)benzene as a reagent in organic synthesis.

| Reaction Type | Role of (2-Bromoethyl)benzene | Co-reagent(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Electrophile | Hydrazine | - | Phenelzine | fishersci.comwikipedia.org |

| Nucleophilic Substitution (Williamson Ether Synthesis) | Electrophile | Alcohols, Base | - | Aromatic Ethers | bloomtechz.com |

| Elimination (E2) | Substrate | Strong Base | - | Styrene | bloomtechz.com |

| Elimination (Double) | Substrate | Strong Base | Harsher Conditions | Phenylacetylene | bloomtechz.com |